molecular formula C10H12O3 B14834038 2-Hydroxy-6-isopropoxybenzaldehyde

2-Hydroxy-6-isopropoxybenzaldehyde

Katalognummer: B14834038
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: HPOMKWLKBXZLOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-6-(propan-2-yloxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring, with an additional propan-2-yloxy group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-Hydroxy-6-(propan-2-yloxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-6-(propan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid.

    Reduction: 2-Hydroxy-6-(propan-2-yloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-(propan-2-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the propan-2-yloxy group, making it less hydrophobic compared to 2-Hydroxy-6-(propan-2-yloxy)benzaldehyde.

    4-Hydroxybenzaldehyde: The hydroxyl group is positioned differently on the benzene ring, leading to variations in reactivity and applications.

    2-Methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, resulting in different chemical properties and uses.

Uniqueness

2-Hydroxy-6-(propan-2-yloxy)benzaldehyde is unique due to the presence of both a hydroxyl group and a propan-2-yloxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

2-hydroxy-6-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-7,12H,1-2H3

InChI-Schlüssel

HPOMKWLKBXZLOP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.